Methyl 1,4-oxazepane-6-carboxylate hydrochloride
CAS No.: 2149643-75-2
VCID: VC7515921
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64
* For research use only. Not for human or veterinary use.

Description |
Methyl 1,4-oxazepane-6-carboxylate hydrochloride is a heterocyclic compound featuring a seven-membered ring that includes both nitrogen and oxygen atoms. This compound belongs to the oxazepane class, which is a subset of azepanes, and is recognized for its utility in organic synthesis, particularly in the development of pharmaceuticals. The compound is identified by the CAS number 2070896-56-7, facilitating its identification in chemical databases. Synthesis MethodsThe synthesis of methyl 1,4-oxazepane-6-carboxylate hydrochloride typically involves several steps, including the formation of the oxazepane ring through cyclization reactions. Common methods include:
Applications in ResearchMethyl 1,4-oxazepane-6-carboxylate hydrochloride has several applications in scientific research:
Biological Activities and Potential Therapeutic UsesResearch indicates that compounds within this class can exhibit monoamine reuptake inhibitory activity, making them potential candidates for treating mood disorders. The mechanism of action primarily revolves around the compound's ability to interact with biological targets via nucleophilic sites, which can stabilize transition states during enzymatic reactions or serve as a scaffold for drug design.
|
||||||
---|---|---|---|---|---|---|---|
CAS No. | 2149643-75-2 | ||||||
Product Name | Methyl 1,4-oxazepane-6-carboxylate hydrochloride | ||||||
Molecular Formula | C7H14ClNO3 | ||||||
Molecular Weight | 195.64 | ||||||
IUPAC Name | methyl 1,4-oxazepane-6-carboxylate;hydrochloride | ||||||
Standard InChI | InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-4-8-2-3-11-5-6;/h6,8H,2-5H2,1H3;1H | ||||||
Standard InChIKey | IBKQAKBNROAFGU-UHFFFAOYSA-N | ||||||
SMILES | COC(=O)C1CNCCOC1.Cl | ||||||
Solubility | not available | ||||||
PubChem Compound | 137698308 | ||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume